molecular formula C37H41F3O19S B12859834 Ethyl-3,6-di-O-benzoyl-2-trifluoromethanesulfonyl-4-O-(2,3,4,6-tetra-O-acetyl-b-D-galactopyranosyl)-b-D-mannopyranoside

Ethyl-3,6-di-O-benzoyl-2-trifluoromethanesulfonyl-4-O-(2,3,4,6-tetra-O-acetyl-b-D-galactopyranosyl)-b-D-mannopyranoside

Cat. No.: B12859834
M. Wt: 878.8 g/mol
InChI Key: YMNFCNAWEGFXIM-UDXMZGLMSA-N
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Description

This compound is a β-configured D-mannopyranoside derivative with a highly functionalized structure. Key features include:

  • Anomeric position: Ethyl group, which stabilizes the glycosidic bond against hydrolysis.
  • Protecting groups: 3,6-di-O-benzoyl groups on the mannose core, providing steric bulk and lipophilicity. 2-Trifluoromethanesulfonyl (triflate) group, a superior leaving group for glycosylation reactions.
  • Glycosidic linkage: A 4-O-linked β-D-galactopyranosyl residue, fully acetylated at positions 2,3,4,6 to prevent undesired reactivity during synthesis .

The triflate group at C-2 enhances reactivity in nucleophilic substitutions, making this compound a valuable intermediate for constructing complex glycoconjugates or glycomimetics. The acetylated galactose moiety ensures selective deprotection under mild basic conditions, enabling further functionalization .

Properties

Molecular Formula

C37H41F3O19S

Molecular Weight

878.8 g/mol

IUPAC Name

[(2R,3R,4S,5R,6R)-4-benzoyloxy-6-ethoxy-5-hydroxy-3-[(2S,3R,4S,5S,6R)-3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxy-5-(trifluoromethylsulfonyl)oxan-2-yl]methyl benzoate

InChI

InChI=1S/C37H41F3O19S/c1-6-50-35-36(47,60(48,49)37(38,39)40)31(59-33(46)24-15-11-8-12-16-24)28(26(57-35)18-52-32(45)23-13-9-7-10-14-23)58-34-30(55-22(5)44)29(54-21(4)43)27(53-20(3)42)25(56-34)17-51-19(2)41/h7-16,25-31,34-35,47H,6,17-18H2,1-5H3/t25-,26-,27+,28-,29+,30-,31+,34+,35-,36-/m1/s1

InChI Key

YMNFCNAWEGFXIM-UDXMZGLMSA-N

Isomeric SMILES

CCO[C@H]1[C@]([C@H]([C@@H]([C@H](O1)COC(=O)C2=CC=CC=C2)O[C@H]3[C@@H]([C@H]([C@H]([C@H](O3)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C4=CC=CC=C4)(O)S(=O)(=O)C(F)(F)F

Canonical SMILES

CCOC1C(C(C(C(O1)COC(=O)C2=CC=CC=C2)OC3C(C(C(C(O3)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C4=CC=CC=C4)(O)S(=O)(=O)C(F)(F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl-3,6-di-O-benzoyl-2-trifluoromethanesulfonyl-4-O-(2,3,4,6-tetra-O-acetyl-b-D-galactopyranosyl)-b-D-mannopyranoside typically involves multiple steps, including protection and deprotection of hydroxyl groups, selective acylation, and sulfonylation reactions. The reaction conditions often require the use of specific reagents such as benzoyl chloride, trifluoromethanesulfonic anhydride, and acetyl chloride, along with catalysts and solvents like pyridine and dichloromethane.

Industrial Production Methods

Industrial production methods for such complex compounds often involve optimization of the synthetic route to maximize yield and purity. This may include the use of automated synthesis equipment, high-throughput screening of reaction conditions, and purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

Ethyl-3,6-di-O-benzoyl-2-trifluoromethanesulfonyl-4-O-(2,3,4,6-tetra-O-acetyl-b-D-galactopyranosyl)-b-D-mannopyranoside can undergo various chemical reactions, including:

    Oxidation: Conversion of hydroxyl groups to carbonyl groups.

    Reduction: Reduction of carbonyl groups to hydroxyl groups.

    Substitution: Replacement of functional groups with other substituents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions may vary depending on the desired transformation, often requiring specific temperatures, solvents, and catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific functional groups being targeted. For example, oxidation of hydroxyl groups may yield ketones or aldehydes, while substitution reactions may introduce new functional groups such as halides or amines.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe for studying carbohydrate-protein interactions.

    Medicine: Potential use in drug development and delivery systems.

    Industry: Applications in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethyl-3,6-di-O-benzoyl-2-trifluoromethanesulfonyl-4-O-(2,3,4,6-tetra-O-acetyl-b-D-galactopyranosyl)-b-D-mannopyranoside involves its interaction with specific molecular targets and pathways. This may include binding to enzymes or receptors, altering their activity, and modulating biochemical pathways. The exact mechanism would depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Similar Compounds

A detailed comparison with structurally related glycosides is provided below:

Table 1: Structural and Functional Comparison

Compound Name Key Structural Features Reactivity/Applications Reference
Target Compound Ethyl-3,6-di-O-benzoyl-2-triflate-4-O-(tetra-O-acetyl-β-D-galactosyl)-β-D-mannopyranoside High reactivity (triflate as leaving group); used in glycosylation and glycoarray synthesis.
Benzyl-2,3-di-O-benzoyl-6-fluoro-4-O-(tetra-O-acetyl-β-D-galactosyl)-α-D-mannopyranoside α-Anomeric configuration; 6-fluoro substitution instead of triflate. Lower glycosylation efficiency; fluorinated analogs studied for metabolic stability.
3,4,6-Tri-O-benzyl-2-deoxy-2-trifluoromethyl-α/β-D-mannopyranosyl derivatives Trifluoromethyl group at C-2 (non-leaving group); benzyl protections. Limited utility in glycosylation; explored for physicochemical parameter tuning.
4-Methoxyphenyl-2,4,6-tri-O-(tri-O-benzyl-β-D-glucosyl)-3-O-benzyl-α-D-mannopyranoside Multiple glucosyl branches; benzyl/benzylidene protections. Biomedical applications (cancer, inflammation); targets specific glycosylation pathways.
2-Azidoethyl trisaccharide derivatives (e.g., ) Azidoethyl aglycone; benzoyl/acetyl protections. High-yield glycosylation (85%); used in immunogen synthesis.

Key Findings:

Reactivity: The target compound’s triflate group confers superior leaving-group ability compared to fluorinated (e.g., 6-fluoro in ) or non-activated analogs (e.g., trifluoromethyl in ). This makes it more efficient in glycosylation reactions, particularly for synthesizing β-linked oligosaccharides .

Protection Patterns :

  • Benzoyl groups (3,6-di-O-benzoyl) offer greater steric hindrance than acetyl or benzyl groups, influencing regioselectivity in subsequent reactions.
  • Tetra-O-acetyl galactose allows selective deprotection without disturbing benzoyl groups, a critical advantage over silyl-protected analogs (e.g., tert-butyldimethylsilyl in ).

Biomedical Relevance: While the target compound is primarily a synthetic intermediate, structurally related mannopyranosides with branched glycosyl chains (e.g., ) show bioactivity in cancer and inflammation research.

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